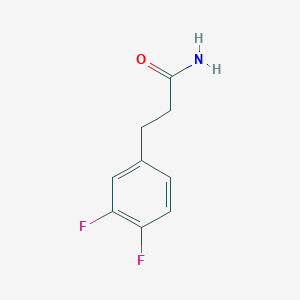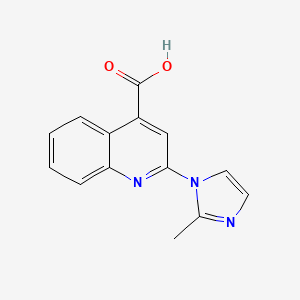
2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid
Overview
Description
“2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Molecular Structure Analysis
The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid” consists of an imidazole ring attached to a quinoline ring via a methylene bridge . The imidazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 253.26 .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Quinoline and its derivatives, including quinazoline and imidazoquinolines, are crucial heterocyclic compounds in medicinal chemistry due to their wide range of biological properties. These compounds have been investigated for their antitumor, antimicrobial, and anti-inflammatory activities. Quinoline derivatives like quinine and camptothecin have played significant roles in antimalarial and anticancer drug development, respectively. The diverse bioactivities of these compounds stem from their ability to interact with various biological targets, showcasing their potential in the design of new therapeutic agents (Xiao-fei Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinoline and imidazole moieties into π-extended conjugated systems has shown great promise in the development of optoelectronic materials. Quinazolines, for example, have been reported for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The ability to generate luminescent compounds and chelate complexes by including quinazoline or pyrimidine rings in the scaffold highlights the versatility of these heterocyclic compounds in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives have also been recognized for their effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. The presence of polar substituents in quinoline derivatives enhances their adsorption and interaction with metallic atoms, demonstrating their potential in protecting materials against corrosion. This application is particularly relevant in industries where metal preservation is crucial, offering a green approach to corrosion inhibition (C. Verma et al., 2020).
Safety And Hazards
Future Directions
Imidazole derivatives, such as “2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, future research could focus on exploring the potential applications of this compound in various therapeutic areas.
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-15-6-7-17(9)13-8-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQRGIGGSLCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



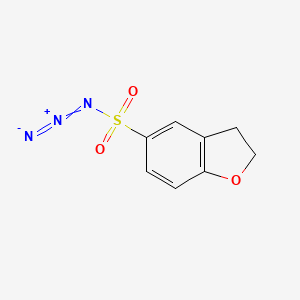
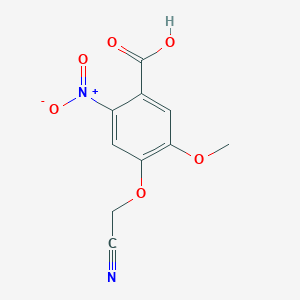
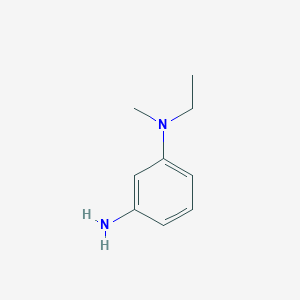
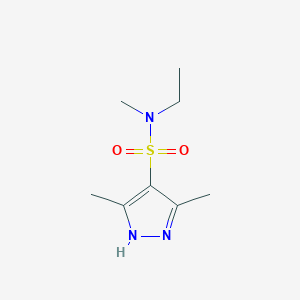
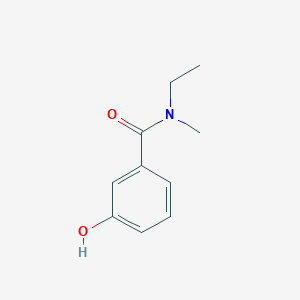
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
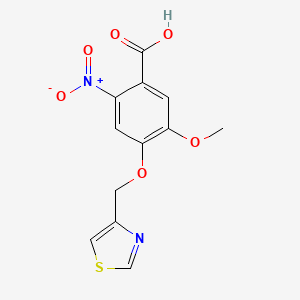
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)
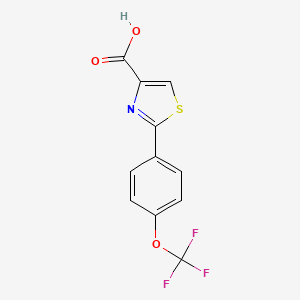
![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)
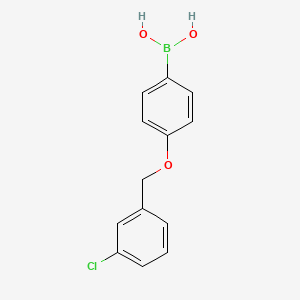
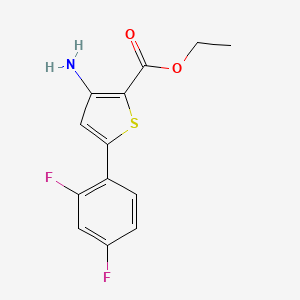
![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
